molecular formula C24H20Cl2N2OS B042410 芬替康唑 CAS No. 72479-26-6

芬替康唑

货号 B042410
CAS 编号: 72479-26-6
分子量: 455.4 g/mol
InChI 键: ZCJYUTQZBAIHBS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fenticonazole is a broad-spectrum antifungal drug that has been used to treat fungal infections since the 1970s. It has been used to treat a variety of fungal infections, such as athlete’s foot, jock itch, ringworm, and candidiasis. It is a synthetic antifungal agent that belongs to the imidazole family of drugs. It works by inhibiting the growth of fungi, thereby preventing the spread of infection.

科学研究应用

紫外分光光度法定量测定

芬替康唑硝酸盐的定量测定可在散装和阴道胶囊中使用紫外分光光度法。 该应用利用了水溶性增溶现象,其中普朗尼克F127溶液充当不溶性芬替康唑硝酸盐的溶剂,使其在253nm波长处达到最大吸收 .

用于抗真菌药物递送的先进囊泡系统

已开发出具有高生物相容性的先进囊泡载体来封装芬替康唑等抗真菌药物。 这些系统旨在通过管理传统系统中存在的稳定性、溶解度、生物利用度、安全性以及有效性问题来提高疗效并限制不良副作用 .

对细菌性阴道病的治疗效果

芬替康唑已被研究用于其对细菌性阴道病的治疗效果。 涉及小鼠模型的研究探索了芬替康唑在治疗这种情况方面的潜力,提供了对其有效性和治疗作用机制的见解 .

通过PEG化的蜡质体进行局部递送

已研究了使用PEG化的蜡质体有效局部递送芬替康唑硝酸盐的利用。 这包括体外表征、统计优化和体内评估,以确保有效递送和治疗效果 .

抗真菌凝胶的配方

对含有芬替康唑的抗真菌凝胶的配方研究具有重要意义。 这些研究旨在开发具有高包封效率、小粒径和高弹性的凝胶,从而增强药物的治疗潜力 .

作用机制

Target of Action

Fenticonazole is an imidazole antifungal drug . It is active against a range of organisms including dermatophyte pathogens, Malassezia furfur, and Candida albicans . These organisms are the primary targets of Fenticonazole.

Mode of Action

Fenticonazole exerts its antifungal activity through three different mechanisms :

Biochemical Pathways

The main biochemical pathway affected by Fenticonazole is the ergosterol synthesis pathway . Ergosterol is a vital component of the fungal cell membrane. By inhibiting the conversion of lanosterol to ergosterol, Fenticonazole disrupts the integrity of the fungal cell membrane, leading to cell death .

Pharmacokinetics

It is known that fenticonazole is used topically, which suggests that its systemic absorption is likely minimal .

Result of Action

The result of Fenticonazole’s action at the molecular and cellular level is the disruption of the fungal cell membrane and the inhibition of vital enzymes . This leads to the death of the fungal cells and the control of the fungal infection .

安全和危害

Fenticonazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) .

未来方向

Fenticonazole may be an ideal treatment option with its strong antifungal effects, especially in the treatment of patients with recurrent or mixed infections . Future research may explore novel and potent chemical entities by combining both imidazole and benzimidazole scaffolds for the treatment of diverse diseases .

生化分析

Biochemical Properties

Fenticonazole interacts with various enzymes and proteins in biochemical reactions . It exhibits antibacterial action, with a spectrum of activity that includes bacteria commonly associated with superinfected fungal skin and vaginal infections . It also exhibits antiparasitic action against the protozoan Trichomonas vaginalis .

Cellular Effects

Fenticonazole has been shown to exert significant therapeutic effects in mixed vaginitis . It improves symptoms such as vaginal discharge, pruritus, and burning associated with candidal vulvovaginitis . It also reduces the proliferation of Gardnerella vaginalis (GV) and neutrophil counts, while enhancing the content of Lactobacillus in the vaginal lavage .

Temporal Effects in Laboratory Settings

The temporal effects of Fenticonazole in laboratory settings are not fully documented. It has been demonstrated to exert effective therapeutic effects in mixed vaginitis .

Dosage Effects in Animal Models

In animal models, Fenticonazole has been administered as a 2% vaginal cream by intravaginal application once a day for 3 days . It significantly ameliorated the symptoms of GV-induced bacterial vaginitis in mouse models .

Metabolic Pathways

The specific metabolic pathways that Fenticonazole is involved in are not fully documented . As an imidazole antifungal, it is likely metabolized in the liver through the cytochrome P450 enzyme system.

Transport and Distribution

The transport and distribution of Fenticonazole within cells and tissues are not fully documented .

Subcellular Localization

The subcellular localization of Fenticonazole is not fully documented . As a topical antifungal, it is likely to be localized at the site of application, where it exerts its antifungal effects.

属性

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2OS/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20/h1-14,17,24H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJYUTQZBAIHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73151-29-8 (mono-nitate)
Record name Fenticonazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072479266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7057812
Record name Fenticonazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72479-26-6
Record name Fenticonazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72479-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenticonazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072479266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenticonazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13434
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenticonazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENTICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG05NRB077
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenticonazole
Reactant of Route 2
Reactant of Route 2
Fenticonazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Fenticonazole
Reactant of Route 4
Reactant of Route 4
Fenticonazole
Reactant of Route 5
Reactant of Route 5
Fenticonazole
Reactant of Route 6
Reactant of Route 6
Fenticonazole

Q & A

Q1: What is the primary mechanism of action of Fenticonazole against fungal pathogens?

A1: Fenticonazole exerts its antifungal activity through multiple mechanisms:

  • Inhibition of Aspartate Acid Proteinase: Fenticonazole effectively inhibits the secretion of aspartate acid proteinase by Candida albicans [, ]. This enzyme plays a crucial role in the virulence of Candida albicans by facilitating its adherence to epithelial cells. This inhibitory action is unique to Fenticonazole and not observed with other azoles like Fluconazole, Ketoconazole, and Miconazole.

Q2: Beyond its antifungal activity, does Fenticonazole exhibit any activity against other types of microorganisms?

A2: Yes, Fenticonazole demonstrates a broader spectrum of activity:

  • Antibacterial Action: Studies show that Fenticonazole inhibits the growth of bacteria commonly associated with superinfected fungal skin and vaginal infections, including Staphylococcus aureus, Streptococcus agalactiae, and Escherichia coli [, ].
  • Antiparasitic Action: Fenticonazole exhibits activity against Trichomonas vaginalis, a protozoan parasite responsible for trichomoniasis [, ].

Q3: What is the chemical structure of Fenticonazole?

A3: Fenticonazole is an imidazole derivative, chemically known as alpha-(2,4-Dichlorophenyl)-beta,N-imidazolylethyl 4-phenylthiobenzyl ether nitrate. It exists as a racemic mixture of two enantiomers.

Q4: Are there methods available to separate and study the individual enantiomers of Fenticonazole?

A4: Yes, high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) techniques have been successfully employed to separate and analyze the enantiomers of Fenticonazole [, ].

Q5: What is known about the stability of Fenticonazole under various conditions?

A5: Fenticonazole has shown susceptibility to degradation under certain conditions:

  • Acidic Conditions: It is highly unstable in acidic environments [, ].
  • Alkaline Conditions: Degradation has been observed under alkaline conditions [, ].
  • Oxidative Conditions: Fenticonazole is susceptible to oxidation [, , ].

Q6: What strategies have been investigated to enhance the stability, solubility, or bioavailability of Fenticonazole?

A6: Researchers have explored several approaches:

  • Micronization: Reducing the particle size of Fenticonazole nitrate through micronization techniques has been shown to improve its adhesion to mucosal surfaces, potentially enhancing its local concentration and bioavailability [].
  • Terpesomes: Encapsulating Fenticonazole nitrate in terpene-enriched vesicles (terpesomes) has demonstrated promising results for ocular drug delivery, improving drug retention and potentially enhancing its therapeutic efficacy in treating ocular fungal infections [].

Q7: What is the extent of systemic absorption of Fenticonazole after vaginal administration?

A7: Studies indicate that vaginal absorption of Fenticonazole nitrate is limited:

  • Normal Mucosa: In women with normal cervicovaginal mucosa, absorption was found to be approximately 0.58% of the administered dose [].
  • Vaginal Candidiasis: In women with vulvovaginal candidiasis, absorption increased to around 1.81% of the dose [].
  • Cervical Carcinoma: Patients with cervical carcinoma exhibited higher absorption, reaching 1.12% of the administered dose [].

Q8: What research has been conducted to assess the efficacy of Fenticonazole in treating vulvovaginal candidiasis (VVC)?

A8: Numerous clinical trials have investigated the effectiveness of Fenticonazole in managing VVC:

  • Single-Dose Treatment: Studies have shown that a single dose of Fenticonazole (600 mg ovule) is as effective as a single dose of Clotrimazole (500 mg vaginal tablet) in resolving symptoms and achieving mycological cure in women with VVC [, ].
  • Short-Course Treatment: Short-course regimens of Fenticonazole, such as 200 mg daily for three days or a single dose of 600 mg, have demonstrated high efficacy in relieving symptoms and eradicating Candida albicans infection [, ].
  • Chronic VVC: Research suggests that Fenticonazole treatment can be effective in managing chronic recurrent VVC, with a reported anti-recurrence effect of 96.67% [].

Q9: Has the efficacy of Fenticonazole been studied in treating conditions other than VVC?

A9: Yes, clinical studies have explored the use of Fenticonazole in various other indications:

  • Dermatomycosis: Topical Fenticonazole has demonstrated efficacy in treating a range of dermatomycoses, including pityriasis versicolor, tinea infections, and cutaneous candidiasis [, , , ]. It has shown comparable or superior efficacy to other topical antifungals like Bifonazole, Cyclopyroxolamine, Miconazole, and Naftifine.
  • Oral Candidiasis: In cases of oral chronic candidiasis, topical Fenticonazole has shown promising results, exhibiting comparable efficacy to Nystatin and Ketoconazole in reducing lesion severity and promoting healing [, ].

Q10: Is there any evidence of emerging resistance to Fenticonazole among fungal pathogens?

A10: While Fenticonazole is one of the earliest imidazole antifungals introduced in Europe, there is limited published data on the development of Candida albicans resistance to this drug []. Further research is needed to comprehensively assess the potential for resistance development with Fenticonazole.

Q11: What is the safety profile of Fenticonazole?

A11: Fenticonazole is generally well-tolerated with a favorable safety profile [, , , , ]. Adverse events, when reported, are typically mild and transient.

Q12: What analytical methods are commonly used for the characterization and quantification of Fenticonazole?

A12: Several analytical techniques have been employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely used for the separation, identification, and quantification of Fenticonazole and its related substances [, , , , ]. This technique allows for the accurate determination of drug content and impurity profiling in pharmaceutical formulations.
  • Capillary Electrophoresis (CE): CE has emerged as a valuable tool for the quality control of Fenticonazole, enabling the separation of the drug from its impurities within a short analysis time [].
  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have been developed for the determination of Fenticonazole nitrate in bulk drug substances and vaginal capsule formulations [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。